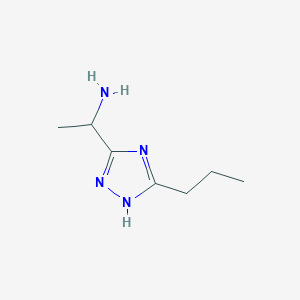

1-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine is a compound belonging to the class of 1,2,4-triazoles. These compounds are known for their wide range of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . The structure of this compound consists of a triazole ring substituted with a propyl group and an ethanamine moiety.

Preparation Methods

The synthesis of 1-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine can be achieved through various synthetic routes. . The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. For instance, aliphatic amines react via nucleophilic opening of the succinimide ring and subsequent recyclization of the triazole ring under microwave irradiation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding triazole oxides, while reduction may lead to the formation of triazole amines .

Scientific Research Applications

1-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of bioactive triazole-fused heterocycles . In biology and medicine, it has been studied for its potential as an inhibitor of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . Additionally, it has applications in the development of antiviral, antibacterial, antifungal, and anticancer agents . In the industry, it may be used in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes, such as kinases, by binding to their active sites . This inhibition can disrupt various cellular processes, leading to the compound’s pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine can be compared with other similar compounds, such as 4-amino-5-propyl-4H-1,2,4-triazol-3-yl hydrosulfide and 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . These compounds share the triazole core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties and applications .

Biological Activity

1-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine, with the CAS number 1305875-86-8, is a compound belonging to the triazole class. Triazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific triazole derivative, focusing on its pharmacological potential and relevant research findings.

The molecular formula of this compound is C7H14N4, with a molecular weight of 154.21 g/mol. The compound's structure includes a triazole ring that is pivotal for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1305875-86-8 |

| Molecular Formula | C7H14N4 |

| Molecular Weight | 154.21 g/mol |

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The biological activity of this compound has been assessed against various pathogens:

- Bacterial Activity :

- Fungal Activity :

Anticancer Potential

The anticancer activity of triazole derivatives has been a subject of extensive research. For example:

- A related study found that certain triazole derivatives exhibited cytotoxic effects on cancer cell lines such as HCT116 (colon carcinoma) and T47D (breast cancer), with IC50 values ranging from 6.2 μM to 43.4 μM . This suggests that this compound may also possess similar anticancer properties.

The mechanism by which triazoles exert their biological effects typically involves:

- Inhibition of Enzymatic Pathways : Triazoles often inhibit key enzymes involved in the synthesis of nucleic acids or cell wall components in microorganisms.

- Disruption of Cellular Processes : They can interfere with cellular signaling pathways crucial for cell proliferation and survival in cancer cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. The results indicated that compounds structurally related to this compound exhibited potent antibacterial activity with MIC values comparable to established antibiotics .

Study 2: Anticancer Activity

Another investigation focused on the cytotoxicity of triazole derivatives on breast cancer cell lines. The results showed that specific substitutions on the triazole ring significantly enhanced anticancer activity, suggesting that modifications to the structure could optimize therapeutic effects .

Properties

Molecular Formula |

C7H14N4 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

1-(5-propyl-1H-1,2,4-triazol-3-yl)ethanamine |

InChI |

InChI=1S/C7H14N4/c1-3-4-6-9-7(5(2)8)11-10-6/h5H,3-4,8H2,1-2H3,(H,9,10,11) |

InChI Key |

FPZOJQZWVAMDBF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=NN1)C(C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.